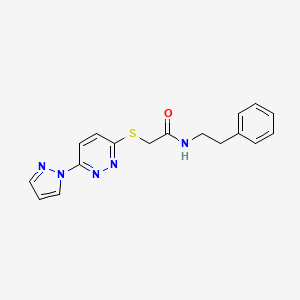
2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-propylacetamide is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .
Preparation Methods
The synthesis of 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-propylacetamide typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction is carried out between an alkyne and a nitrile oxide, which acts as the dipole . The reaction conditions often involve the use of metal catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes have also been developed to address issues related to cost, toxicity, and waste generation . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the isoxazole ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-propylacetamide has been investigated for its potential therapeutic and environmental applications. In medicinal chemistry, it may be explored for its analgesic, anti-inflammatory, and anticancer properties. Additionally, its antimicrobial and antiviral activities make it a candidate for developing new antibiotics and antiviral drugs. In the field of biology, it can be used to study various biochemical pathways and molecular interactions. Industrial applications may include its use as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to modulate various biological targets, including enzymes, receptors, and ion channels . The exact mechanism may vary depending on the specific application and target. For example, in anti-inflammatory applications, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-propylacetamide can be compared with other isoxazole derivatives, such as:
5-(2-chlorophenyl)isoxazol-3-yl)(4-phenylpiperazin-1-yl)methanone: Known for its potential as an anti-Alzheimer’s agent.
6-methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones: Evaluated for their anti-inflammatory activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its methoxyphenyl and propylacetamide groups may impart distinct pharmacological properties compared to other isoxazole derivatives.
Properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-7-16-15(18)10-12-9-14(20-17-12)11-5-4-6-13(8-11)19-2/h4-6,8-9H,3,7,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKASADDMCCFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=NOC(=C1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2-[Bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]ethyl}dimethylamine](/img/structure/B2910982.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2910989.png)

![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2910992.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2910994.png)
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2910997.png)

![2-(2-bromophenyl)-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2910999.png)


![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2911002.png)


